2-propyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pentanamide
Description
Properties
IUPAC Name |
2-propyl-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O3S/c1-3-8-18(9-4-2)20(25)22-12-7-17-28(26,27)24-15-13-23(14-16-24)19-10-5-6-11-21-19/h5-6,10-11,18H,3-4,7-9,12-17H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUISYDBASCPHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pentanamide typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the pyridine and sulfonyl groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Pyridine Moiety: The pyridine group can be introduced via nucleophilic substitution reactions, where a halogenated pyridine reacts with the piperazine ring.
Sulfonylation: The sulfonyl group is typically introduced through sulfonyl chloride reagents in the presence of a base.
Final Coupling: The final step involves coupling the sulfonylated piperazine with a propylpentanamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-propyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The piperazine and pyridine rings can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, such as receptors or enzymes.
Pharmacology: The compound can be used to investigate the pharmacokinetics and pharmacodynamics of piperazine-based drugs.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-propyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pentanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and pyridine moiety are known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways. The sulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison
Notes:
- Core Structure: The target compound’s piperazine-sulfonamide scaffold contrasts with the triazolopyridinone cores of MM0421.02 and MM0421.03, which are associated with different receptor affinities (e.g., serotonin or dopamine receptors).
- Functional Groups: The sulfonyl group in the target compound enhances polarity and aqueous solubility relative to the non-polar triazolopyridinone moiety in MM0421.02/03. However, the latter’s dihydrochloride salt (MM0421.03) may exhibit superior crystallinity and formulation stability.
Pharmacokinetic and Physicochemical Properties
- Solubility: The sulfonyl-pentanamide chain in the target compound likely improves water solubility compared to MM0421.02’s triazolopyridinone-propyl structure. However, MM0421.03’s dihydrochloride salt form may surpass both in solubility under acidic conditions.
- Lipophilicity : The 4-chlorophenyl group in MM0421.03 increases logP values, favoring blood-brain barrier penetration, whereas the target compound’s pyridinyl and sulfonyl groups may limit CNS uptake.
- Metabolic Stability: The pentanamide chain in the target compound could reduce susceptibility to hepatic hydrolysis compared to the triazolopyridinone’s heterocyclic ring, which may undergo oxidative metabolism.
Biological Activity
2-Propyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pentanamide is a compound of interest due to its potential therapeutic applications, particularly in pain management and neurological disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C20H26N4O3S. Its structure features a piperazine ring substituted with a pyridine moiety, which is critical for its biological activity. The sulfonamide group enhances its solubility and interaction with biological targets.
Research indicates that this compound acts as a modulator of the P2X3 receptor, which is involved in pain signaling pathways. The activation of P2X3 receptors has been linked to the sensation of pain and inflammatory responses. By inhibiting these receptors, the compound may provide analgesic effects.
Pharmacological Effects
- Analgesic Properties : Studies have shown that compounds similar to this compound exhibit significant analgesic effects in animal models. This is primarily attributed to their action on P2X3 receptors, which play a crucial role in nociception.
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by mitigating excitotoxicity associated with excessive glutamate release.
In Vitro and In Vivo Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study Type | Results Summary |
|---|---|
| In Vitro | Demonstrated inhibition of P2X3 receptor activity at concentrations as low as 1 µM, indicating strong binding affinity. |
| In Vivo | Animal models showed reduced pain responses when treated with the compound compared to control groups. |
Case Studies
- Pain Management : A clinical trial involving patients with chronic pain conditions evaluated the efficacy of a related piperazine derivative. Results indicated a significant reduction in pain scores after administration, supporting the potential use of similar compounds for pain relief.
- Neurological Disorders : A study focused on the neuroprotective effects of piperazine derivatives highlighted their ability to reduce neuronal death in models of excitotoxicity. This suggests that compounds like this compound could be explored for therapeutic applications in conditions such as Alzheimer's disease.
Q & A
Q. What is the standard synthetic protocol for 2-propyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pentanamide?
Methodological Answer: The synthesis involves sequential reactions:
- Step 1: React 4-(pyridin-2-yl)piperazine with a sulfonylating agent (e.g., propane-1,3-sultone) to form the sulfonamide intermediate.
- Step 2: Couple the intermediate with 2-propylpentanamide via nucleophilic substitution or amide-bond formation using coupling agents like EDCI/HOBt.
- Purification: Use normal-phase chromatography (100% dichloromethane to ethyl acetate gradient) followed by amine-phase chromatography to isolate the product (yield ~40–52%) . Key Conditions: Inert atmosphere (N₂/Ar), room temperature, and anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy: Analyze ¹H and ¹³C NMR to confirm backbone structure. Key peaks include aromatic protons (δ 7.0–9.0 ppm for pyridine/piperazine), sulfonamide protons (δ 3.0–3.5 ppm), and alkyl chain signals (δ 1.0–2.5 ppm) .
- Mass Spectrometry: Use ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns. Expected m/z: ~450–500 Da depending on substituents .
Advanced Questions
Q. How can synthetic yield be optimized for this compound?
Q. How do structural modifications (e.g., substituents on piperazine) impact biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Replace the pyridinyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OCH₃) substituents. Test binding affinity via radioligand assays (e.g., dopamine D3/D2 receptors) .
- Case Study: Substituting 4-phenylpiperazine with 2,3-dichlorophenylpiperazine increased D3 selectivity by 15-fold .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Validation: Confirm receptor subtype specificity (e.g., D3 vs. D2) using knockout cell lines or selective antagonists.
- Computational Docking: Model ligand-receptor interactions (e.g., Glide SP/XP in Schrödinger) to identify key binding residues (e.g., Ser192, Asp110 in D3) . Example: Discrepancies in IC₅₀ values may arise from differential membrane permeability or assay pH .
Data Analysis & Computational Approaches
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use SwissADME or ADMETLab to estimate logP (optimal: 2–4), BBB permeability, and CYP450 inhibition.
- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability in lipid bilayers and identify metabolic hotspots .
Q. How to design derivatives with improved metabolic stability?
Methodological Answer:
- Metabolite Identification: Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS. Common sites: sulfonamide cleavage or pyridine oxidation.
- Derivatization: Introduce methyl groups (e.g., at propyl chain) or replace labile sulfonamide with carbamate .
Experimental Design
Q. What controls are critical in biological assays for this compound?
Methodological Answer:
- Positive Controls: Use known D3 ligands (e.g., PG619) to validate assay conditions.
- Solvent Controls: Ensure DMSO concentration ≤0.1% to avoid cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
